ethyl N-aminocarbamate;hydrochloride ethyl N-aminocarbamate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 25544-75-6
VCID: VC8259552
InChI: InChI=1S/C3H8N2O2.ClH/c1-2-7-3(6)5-4;/h2,4H2,1H3,(H,5,6);1H
SMILES: CCOC(=O)NN.Cl
Molecular Formula: C3H9ClN2O2
Molecular Weight: 140.57 g/mol

ethyl N-aminocarbamate;hydrochloride

CAS No.: 25544-75-6

Cat. No.: VC8259552

Molecular Formula: C3H9ClN2O2

Molecular Weight: 140.57 g/mol

* For research use only. Not for human or veterinary use.

ethyl N-aminocarbamate;hydrochloride - 25544-75-6

Specification

CAS No. 25544-75-6
Molecular Formula C3H9ClN2O2
Molecular Weight 140.57 g/mol
IUPAC Name ethyl N-aminocarbamate;hydrochloride
Standard InChI InChI=1S/C3H8N2O2.ClH/c1-2-7-3(6)5-4;/h2,4H2,1H3,(H,5,6);1H
Standard InChI Key UJQARJSVWVMOSD-UHFFFAOYSA-N
SMILES CCOC(=O)NN.Cl
Canonical SMILES CCOC(=O)NN.Cl

Introduction

PropertyValue
Molecular FormulaC₃H₉ClN₂O₂
Molecular Weight140.57 g/mol
Hydrogen Bond Donors2 (NH and HCl)
Hydrogen Bond Acceptors3 (O and N)

3. Synthesis Methods
Ethyl N-aminocarbamate hydrochloride is synthesized via the reaction of ethyl chloroformate with hydrazine hydrate, followed by acidification with hydrochloric acid :

Reaction Scheme:

  • Step 1: Hydrazine hydrate reacts with ethyl chloroformate to form ethyl carbazate.
    NH₂NH₂\cdotpH₂O + ClCO₂C₂H₅ → H₂NNHCO₂C₂H₅ + HCl + H₂O\text{NH₂NH₂·H₂O + ClCO₂C₂H₅ → H₂NNHCO₂C₂H₅ + HCl + H₂O}

  • Step 2: Acidification with HCl yields the hydrochloride salt.
    H₂NNHCO₂C₂H₅ + HCl → [H₃N⁺NHCO₂C₂H₅]Cl⁻\text{H₂NNHCO₂C₂H₅ + HCl → [H₃N⁺NHCO₂C₂H₅]Cl⁻}

Key Conditions:

  • Conducted in anhydrous acetone or ethanol under reflux .

  • Yields up to 95% purity after recrystallization .

4. Physical and Chemical Properties
Table 2: Physicochemical Data

PropertyValueSource
Melting Point44–48°C
Boiling Point108–110°C (22 mmHg)
Density1.25 g/cm³ (estimated)
SolubilitySoluble in water, ethanol
AppearanceLight yellow crystalline solid

Stability:

  • Hygroscopic; requires storage in a cool, dry environment .

  • Decomposes upon prolonged exposure to heat, releasing toxic gases (e.g., HCl) .

5. Applications in Research and Industry
Ethyl N-aminocarbamate hydrochloride serves as a versatile intermediate in organic synthesis:

  • Pharmaceuticals: Key precursor for thrombin inhibitors (e.g., P1 aryl heterocycles) and alanylalanine ligase inhibitors .

  • Catalysis: Used in the preparation of diazenedicarboxamides and cross-linking agents .

  • Peptide Chemistry: Employed in carbodiimide-mediated coupling reactions (e.g., EDC hydrochloride) .

Case Study: In a 2025 patent (CN104803859A), this compound was utilized to synthesize 5-(N-ethyl-N-2-ethylol amine)-2-amylamine, a potential bioactive molecule, achieving a 95% yield under optimized catalytic conditions .

6. Safety and Handling
Hazard Classification:

  • GHS Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

  • Precautionary Measures: Use PPE (gloves, goggles), avoid inhalation, and store in airtight containers .

First Aid:

  • Skin Contact: Wash with soap and water.

  • Eye Exposure: Rinse with water for 15 minutes.

7. Analytical Characterization
Spectroscopic Data:

  • IR (KBr): 3230 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend) .

  • ¹H NMR (D₂O): δ 1.25 (t, 3H, CH₃), 4.10 (q, 2H, OCH₂), 8.20 (s, 2H, NH₂) .

  • Mass Spectrometry: m/z 104.11 [M-Cl]⁺ .

Chromatography:

  • HPLC: Retention time = 3.2 min (C18 column, 70:30 H₂O:MeCN) .

8. Recent Research Advances

  • 2025 Study: Demonstrated efficacy in synthesizing iminium ion catalysts for asymmetric Diels-Alder reactions, achieving 99% conversion in six hours .

  • Medicinal Chemistry: Incorporated into HDAC inhibitors for cancer therapy, showing enhanced binding affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator